molecular formula C22H26FN3O4S B12200042 4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B12200042
M. Wt: 447.5 g/mol
InChI Key: JVSVXYXRUXXBMM-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a carbonyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using fluorobenzene and a suitable nucleophile.

    Carbonylation: The carbonyl group is introduced through a reaction with phosgene or a similar carbonylating agent.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final compound is obtained by coupling the intermediate with oxolan-2-ylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The sulfonamide group may act as a hydrogen bond acceptor, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the carbonyl and sulfonamide groups.

    4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one: Similar structure but with a pyrrolidinone ring instead of the oxolan-2-yl group.

Uniqueness

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C22H26FN3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C22H26FN3O4S/c23-18-5-7-19(8-6-18)25-11-13-26(14-12-25)22(27)17-3-9-21(10-4-17)31(28,29)24-16-20-2-1-15-30-20/h3-10,20,24H,1-2,11-16H2

InChI Key

JVSVXYXRUXXBMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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